Cas no 1241897-93-7 (3-bromo-1,2-oxazole-5-carboxamide)

3-Bromo-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a brominated oxazole core with a carboxamide functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromine substituent enhances reactivity, enabling selective cross-coupling reactions, while the carboxamide group offers versatility for further derivatization. Its well-defined molecular framework ensures consistent performance in medicinal chemistry applications, such as the design of bioactive molecules. The compound is characterized by high purity and stability, making it suitable for rigorous synthetic workflows. Researchers value its utility in constructing complex heterocyclic systems with precision.
3-bromo-1,2-oxazole-5-carboxamide structure
1241897-93-7 structure
Product Name:3-bromo-1,2-oxazole-5-carboxamide
CAS No:1241897-93-7
MF:C4H3BrN2O2
MW:190.982819795609
MDL:MFCD24644864
CID:1029762
PubChem ID:54106370
Update Time:2025-06-27

3-bromo-1,2-oxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromoisoxazole-5-carboxamide
    • 3-bromo-1,2-oxazole-5-carboxamide
    • DA-13795
    • EN300-23904545
    • 1241897-93-7
    • SCHEMBL3131538
    • DTXSID00709066
    • 5-Isoxazolecarboxamide, 3-bromo-
    • MDL: MFCD24644864
    • Inchi: 1S/C4H3BrN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8)
    • InChI Key: NEASCPSKJDUEKZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(N)=O)ON=1

Computed Properties

  • Exact Mass: 189.93779g/mol
  • Monoisotopic Mass: 189.93779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 69.1Ų

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Additional information on 3-bromo-1,2-oxazole-5-carboxamide

3-Bromo-1,2-oxazole-5-carboxamide (CAS No. 1241897-93-7): An Overview of Its Synthesis, Properties, and Applications

3-Bromo-1,2-oxazole-5-carboxamide (CAS No. 1241897-93-7) is a versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. In this comprehensive overview, we will delve into the synthesis, properties, and potential applications of 3-bromo-1,2-oxazole-5-carboxamide.

Synthesis of 3-Bromo-1,2-oxazole-5-carboxamide

The synthesis of 3-bromo-1,2-oxazole-5-carboxamide can be achieved through various routes, each offering unique advantages and challenges. One common method involves the reaction of 3-bromoacrylonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting nitrile oxide intermediate then undergoes a [3+2] cycloaddition with an aldehyde or ketone to form the desired oxazole derivative. Subsequent hydrolysis of the nitrile group yields the carboxamide functionality.

A more recent and efficient approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. For instance, a study published in the Journal of Organic Chemistry in 2020 reported a one-pot synthesis of 3-bromo-1,2-oxazole-5-carboxamide using microwave irradiation. The method involved the reaction of 3-bromopropionitrile with hydroxylamine hydrochloride and formaldehyde under microwave conditions, followed by hydrolysis to obtain the final product with high purity and yield.

Physical and Chemical Properties

3-Bromo-1,2-oxazole-5-carboxamide is a white crystalline solid with a molecular weight of 197.04 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol but has limited solubility in water. The compound exhibits strong UV absorption due to the presence of the oxazole ring and the bromine substituent.

The melting point of 3-bromo-1,2-oxazole-5-carboxamide is typically around 160°C to 165°C. It is stable under normal laboratory conditions but should be stored away from strong acids and bases to prevent degradation. The compound is also resistant to oxidation and can be handled without special precautions.

Biological Activities and Applications

3-Bromo-1,2-oxazole-5-carboxamide has been investigated for its potential biological activities in various research studies. One notable application is its use as a scaffold for the development of novel antiviral agents. A study published in Antiviral Research in 2019 demonstrated that derivatives of 3-bromo-1,2-oxazole-5-carboxamide exhibited potent antiviral activity against influenza A virus (IAV) by inhibiting viral replication in vitro.

In addition to antiviral properties, 3-bromo-1,2-oxazole-5-carboxamide has shown promise as an inhibitor of protein-protein interactions (PPIs). PPI inhibitors are gaining increasing attention in drug discovery due to their potential to target protein complexes involved in various diseases. A research group at Harvard University reported that a series of 3-bromo-1,2-oxazole-5-carboxamide-based compounds effectively inhibited the interaction between Bcl-xL and Bak/Bax proteins, which are key regulators of apoptosis.

Analytical Methods

The characterization of 3-bromo-1,2-oxazole-5-carboxamide can be achieved using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. NMR spectroscopy is particularly useful for confirming the structure and purity of the compound by analyzing its chemical shifts and coupling constants.

HPLC (High Performance Liquid Chromatography) is commonly used for quantitative analysis and purity determination. A typical HPLC method involves using a C18 column with a mobile phase consisting of acetonitrile and water containing 0.1% formic acid. The detection wavelength is usually set at 254 nm due to the strong UV absorption properties of the compound.

Safety Considerations

3-Bromo-1,2-oxazole-5-carboxamide, like many organic compounds, should be handled with care to ensure safety in laboratory settings. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials.

In case of accidental exposure, immediate first aid measures should be taken. If ingested, do not induce vomiting; seek medical attention immediately. If it comes into contact with skin or eyes, rinse thoroughly with water for at least 15 minutes and seek medical advice if irritation persists.

FUTURE DIRECTIONS AND CONCLUSIONS

The versatility and unique properties of 3-bromo-1,2-oxazole-5-carboxamide make it an attractive candidate for further research and development in various fields. Ongoing studies are exploring its potential applications in drug discovery, particularly as an antiviral agent and PPI inhibitor. Additionally, efforts are being made to optimize its synthesis methods to improve yield and reduce costs.

In conclusion, 3-bromo-1,2-oaxzole-5-carboxamide (CAS No. 1241897-93-7) is a promising compound with a wide range of potential applications in both academic research and industrial settings. Its unique chemical structure and biological activities make it a valuable tool for advancing our understanding of complex biological processes and developing new therapeutic agents.

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